molecular formula C6H11N3 B1269444 1-propyl-1H-pyrazol-5-amine CAS No. 3524-15-0

1-propyl-1H-pyrazol-5-amine

Cat. No.: B1269444
CAS No.: 3524-15-0
M. Wt: 125.17 g/mol
InChI Key: OPRZPQAAUXRYDU-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C6H11N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.

Mechanism of Action

Target of Action

1-Propyl-1H-pyrazol-5-amine is a derivative of 5-amino-pyrazoles, which have been identified as potent reagents in organic and medicinal synthesis . These compounds are known for their ability to construct diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

It’s known that the amino group in 1-methyl-5-aminopyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds can potentially affect a wide range of biochemical pathways due to their versatile functionalities .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 12517 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.

Result of Action

Given its structural similarity to other aminopyrazoles, it’s plausible that it could have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.

Preparation Methods

The synthesis of 1-propyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using catalysts such as silver or copper salts . Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization and purification steps .

Chemical Reactions Analysis

Scientific Research Applications

1-propyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

1-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZPQAAUXRYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360158
Record name 1-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-15-0
Record name 1-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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